molecular formula C20H18ClNO4 B2523474 1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705200-80-1

1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2523474
CAS No.: 1705200-80-1
M. Wt: 371.82
InChI Key: JMEOLJSOGZPIBU-UHFFFAOYSA-N
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Description

1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzofuran ring and a piperidine ring, which are connected through a spiro linkage. The presence of a 5-chloro-2-methoxybenzoyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core through a cyclization reaction. This is followed by the introduction of the piperidine ring via a nucleophilic substitution reaction. The final step involves the formation of the spiro linkage under controlled conditions, often using a strong base or a metal catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug discovery.

    Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid: This compound shares the 5-chloro-2-methoxybenzoyl group but differs in the structure of the piperidine ring.

    Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.

Uniqueness

1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a benzofuran ring and a piperidine ring through a spiro linkage is relatively rare and offers unique opportunities for chemical modification and biological activity.

Properties

IUPAC Name

1'-(5-chloro-2-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-25-17-8-7-13(21)11-15(17)18(23)22-10-4-9-20(12-22)16-6-3-2-5-14(16)19(24)26-20/h2-3,5-8,11H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEOLJSOGZPIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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